9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene 9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Brand Name: Vulcanchem
CAS No.: 15364-55-3
VCID: VC21086168
InChI: InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H
SMILES: C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br
Molecular Formula: C20H13Br
Molecular Weight: 333.2 g/mol

9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

CAS No.: 15364-55-3

Cat. No.: VC21086168

Molecular Formula: C20H13Br

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene - 15364-55-3

CAS No. 15364-55-3
Molecular Formula C20H13Br
Molecular Weight 333.2 g/mol
IUPAC Name 1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
Standard InChI InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H
Standard InChI Key HSROKCVTEYMWHO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br
Canonical SMILES C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br

Chemical Structure and Properties

Structural Features

9-Bromo-9,10-dihydro-9,10- benzenoanthracene possesses a rigid three-dimensional structure characterized by the triptycene framework with a bromine substituent. The triptycene core consists of three benzene rings fused to a bicyclo[2.2.2]octane system, creating a propeller-like arrangement. The bromine atom is positioned at the bridgehead carbon (position 9), creating a tertiary carbon-bromine bond that exhibits specific reactivity patterns .

The three-dimensional arrangement of the molecular framework results in a unique spatial orientation that affects its physical properties, chemical reactivity, and potential applications in various fields of chemistry and materials science. The rigidity of the structure contributes to its stability, while the presence of the bromine atom introduces a site for chemical modifications through various substitution reactions.

Chemical Reactions

Reactivity Patterns

The reactivity of 9-Bromo-9,10-dihydro-9,10- benzenoanthracene is largely determined by the presence of the bromine atom at the bridgehead position and the triptycene framework. The carbon-bromine bond can undergo various transformations, making this compound a valuable synthetic intermediate.

Typical reactions include:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups at the 9-position.

  • Metal-catalyzed coupling reactions: As with many aryl and alkyl bromides, 9-Bromotriptycene can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings) to form carbon-carbon bonds.

  • Radical reactions: The carbon-bromine bond can undergo homolytic cleavage under appropriate conditions, generating radicals that can participate in various transformations.

Displacement Reactions

Research Applications and Biological Activities

Synthetic Applications

9-Bromo-9,10-dihydro-9,10- benzenoanthracene serves as a valuable building block in organic synthesis due to the reactive bromine functionality. It can be utilized in the construction of more complex molecular architectures, including:

  • Functionalized triptycenes with applications in materials science

  • Molecular machines and rotors based on the triptycene scaffold

  • Precursors for the synthesis of compounds with biological activity

The rigid three-dimensional structure of the triptycene core, combined with the reactive bromine functionality, makes this compound particularly useful for creating molecules with specific spatial arrangements and defined geometries.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 9-Bromo-9,10-dihydro-9,10- benzenoanthracene have been reported in the literature, each with unique properties and potential applications. A comparison of key features is presented in the following table:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
9-Bromo-9,10-dihydro-9,10- benzenoanthraceneC20H13Br333.22Bromine at position 9 (bridgehead)15364-55-3
1-Bromo-9,10-dihydro-9,10- benzenoanthraceneC20H13Br333.22Bromine at position 1 (aromatic ring)21192-04-1
2,6,14-Tribromo-9,10-dihydro-9,10- benzenoanthraceneC20H11Br3491.01Three bromine atoms at positions 2, 6, and 14910324-12-8
9-Bromo-9,10-dihydro-9,10-ethenoanthraceneC16H11Br283.17Structurally related but with different backbone126690-96-8

The positional isomers—9-Bromo-9,10-dihydro-9,10- benzenoanthracene and 1-Bromo-9,10-dihydro-9,10- benzenoanthracene—differ in the location of the bromine atom, which significantly affects their reactivity patterns . The bridgehead bromine in the 9-position is attached to a tertiary carbon, while the bromine at position 1 is connected to an aromatic ring, resulting in distinct chemical behaviors.

Functionalized Derivatives

Various functionalized derivatives of the triptycene framework have been synthesized and studied, including:

  • Quinone derivatives: Compounds such as 2-methoxy-9,10-dihydro-9,10- benzenoanthracene-1,4,5,8-tetrone (compound 7 in the referenced study) and its brominated analogs have shown significant biological activities .

  • Methoxy-substituted derivatives: Compounds like 2,5,8-trimethoxy-9,10-dihydro-9,10- benzenoanthracene-1,4-dione demonstrate how additional functional groups can modify the properties of the triptycene scaffold .

  • Amino-substituted derivatives: The reaction of brominated triptycenes with various amines produces amino-substituted derivatives with potential applications in medicinal chemistry and materials science .

These functionalized derivatives illustrate the versatility of the triptycene scaffold and the potential for 9-Bromo-9,10-dihydro-9,10- benzenoanthracene to serve as a precursor for a wide range of structurally diverse and functionally rich compounds.

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